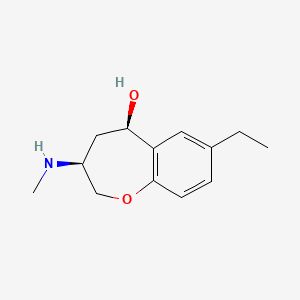
(3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a chiral compound with a unique structure that includes a benzoxepin ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol typically involves multiple steps starting from readily available precursors. One common approach involves the alkylation of a lithiated intermediate followed by reduction and rearrangement to generate the desired benzoxepin structure . The key steps include:
Alkylation: Introduction of an ethyl group via alkylation using ethyl iodide.
Reduction: Reduction of the intermediate to form the tetrahydrobenzoxepin ring.
Amination: Introduction of the methylamino group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Further reduction to form more saturated derivatives.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the benzoxepin ring, such as ketones, alcohols, and substituted amines.
Applications De Recherche Scientifique
(3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl: Another chiral compound with a similar ring structure.
(3R,5S)-Fluvastatin: A statin with a similar stereochemistry but different functional groups.
Uniqueness
(3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its benzoxepin ring system is less common compared to other heterocycles, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
780705-86-4 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
(3S,5R)-7-ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
InChI |
InChI=1S/C13H19NO2/c1-3-9-4-5-13-11(6-9)12(15)7-10(14-2)8-16-13/h4-6,10,12,14-15H,3,7-8H2,1-2H3/t10-,12+/m0/s1 |
Clé InChI |
AJXBVJNCSHOTDV-CMPLNLGQSA-N |
SMILES isomérique |
CCC1=CC2=C(C=C1)OC[C@H](C[C@H]2O)NC |
SMILES canonique |
CCC1=CC2=C(C=C1)OCC(CC2O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


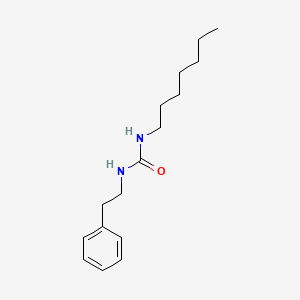
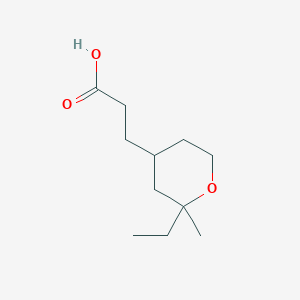
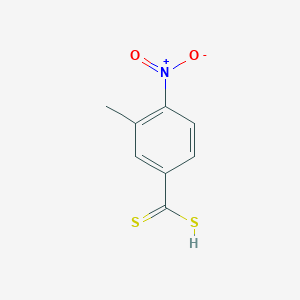
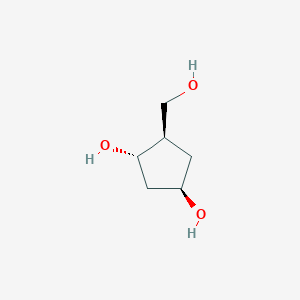
![N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine](/img/structure/B14209959.png)
![1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209966.png)

![1,1'-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B14209977.png)
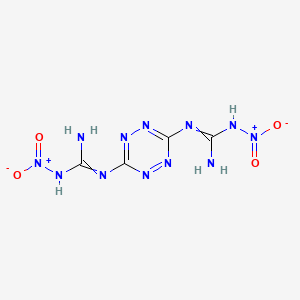
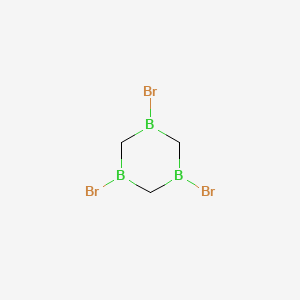
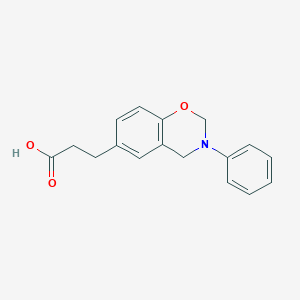
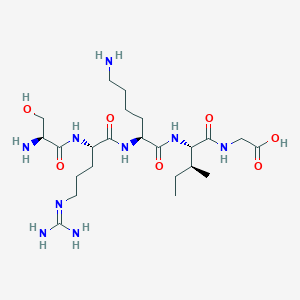
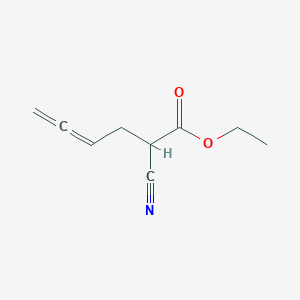
![Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14210024.png)
